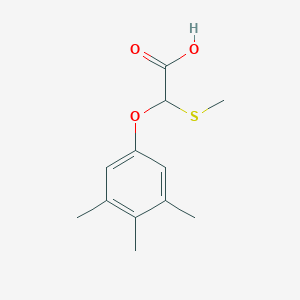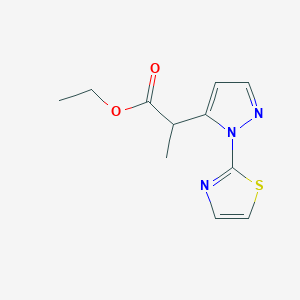
2-Amino-6-propylphenol
Übersicht
Beschreibung
2-Amino-6-propylphenol is an organic compound that belongs to the class of phenols. Phenols are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This compound is specifically a substituted phenol, where the hydroxyl group is positioned at the 6th carbon of the benzene ring, and an amino group (-NH2) is attached to the 2nd carbon. The propyl group is attached to the 6th carbon, making it a unique structure among phenolic compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Amino-6-propylphenol can be synthesized through various methods. One common method involves the nucleophilic aromatic substitution of a halogenated phenol with a propylamine under basic conditions . Another method includes the reduction of a nitro-substituted phenol followed by alkylation with a propyl group .
Industrial Production Methods
In industrial settings, the production of this compound often involves the catalytic hydrogenation of nitro-substituted phenols followed by alkylation. This process is typically carried out in the presence of metal catalysts such as palladium or platinum to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-6-propylphenol undergoes several types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Major Products Formed
The major products formed from these reactions include quinones, hydroquinones, and various substituted phenols, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2-Amino-6-propylphenol has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Amino-6-propylphenol involves its interaction with various molecular targets and pathways. The hydroxyl and amino groups allow it to participate in hydrogen bonding and electron donation, making it a versatile compound in redox reactions . It can act as an antioxidant by neutralizing reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby protecting cells from oxidative damage .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Aminophenol: Lacks the propyl group, making it less hydrophobic and altering its reactivity.
6-Propylphenol: Lacks the amino group, which affects its ability to participate in hydrogen bonding and redox reactions.
4-Amino-2-propylphenol: The position of the amino group changes its reactivity and the types of reactions it undergoes.
Uniqueness
2-Amino-6-propylphenol is unique due to the specific positioning of its functional groups, which confer distinct chemical properties and reactivity. The combination of the amino and hydroxyl groups with the propyl substituent makes it a valuable compound in various chemical and biological applications .
Eigenschaften
Molekularformel |
C9H13NO |
|---|---|
Molekulargewicht |
151.21 g/mol |
IUPAC-Name |
2-amino-6-propylphenol |
InChI |
InChI=1S/C9H13NO/c1-2-4-7-5-3-6-8(10)9(7)11/h3,5-6,11H,2,4,10H2,1H3 |
InChI-Schlüssel |
ABKAJPLOOIISSW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=C(C(=CC=C1)N)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6-(7H-pyrrolo[2,3-d]pyrimidin-4-yloxy)-1-naphthoic acid](/img/structure/B8428406.png)


![N-[2-(1-Piperidinyl)ethyl]-1H-imidazole-1-carboxamide](/img/structure/B8428421.png)
![(1SR,5RS)-1-(5-Bromo-2-fluoro-phenyl)-3-oxa-bicyclo[3.1.0]hexan-2-one](/img/structure/B8428422.png)







![2-methyl-1-m-tolyl-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B8428486.png)

